Advanced Reagent Profiling: Ethyl 2-(diethoxyphosphoryl)hexanoate in Complex Olefination
Advanced Reagent Profiling: Ethyl 2-(diethoxyphosphoryl)hexanoate in Complex Olefination
Executive Summary
In the landscape of modern synthetic organic chemistry and drug development, the precise construction of carbon-carbon double bonds is paramount. Ethyl 2-(diethoxyphosphoryl)hexanoate (also widely known as Triethyl 2-phosphonohexanoate) is a specialized Horner-Wadsworth-Emmons (HWE) reagent designed for the stereoselective synthesis of α -butyl- α,β -unsaturated esters.
Unlike standard two-carbon HWE reagents (like triethyl phosphonoacetate), the pre-installed butyl chain in this molecule allows medicinal chemists to bypass complex post-olefination alkylation steps. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic pathways, and field-proven synthesis protocols, serving as a definitive guide for researchers scaling complex active pharmaceutical ingredients (APIs).
Physicochemical Profiling
Understanding the physical parameters of Ethyl 2-(diethoxyphosphoryl)hexanoate is critical for downstream purification (such as vacuum distillation) and reaction solvent compatibility. The compound features a highly polar phosphonate moiety juxtaposed with a lipophilic hexanoate backbone, rendering it soluble in a wide array of aprotic solvents.
Quantitative Data Summary
| Property | Value / Description | Source |
| Chemical Name | Ethyl 2-(diethoxyphosphoryl)hexanoate | [1] |
| Common Synonyms | Triethyl 2-phosphonohexanoate; 2-diethoxyphosphoryl-hexanoic acid ethyl ester | [2],[3] |
| CAS Registry Number | 4134-14-9 | [1],[4] |
| Molecular Formula | C 12 H 25 O 5 P | Derived |
| Molecular Weight | 280.30 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [5] |
| Boiling Point | > 150 °C (requires reduced pressure for distillation) | Extrapolated[6] |
| Solubility | Soluble in THF, DCM, Toluene, and Ether; Insoluble in water | [5] |
Chemical Reactivity & Mechanistic Pathways
Ethyl 2-(diethoxyphosphoryl)hexanoate is primarily deployed in the Horner-Wadsworth-Emmons (HWE) olefination . The presence of the electron-withdrawing ester group stabilizes the phosphonate carbanion generated upon deprotonation.
The Causality of Stereoselectivity
The HWE reaction using this reagent is highly (E)-selective. The causality lies in the thermodynamic control of the intermediate oxaphosphetane formation. When the bulky phosphonate carbanion attacks an aldehyde, steric clash is minimized when the alkyl groups of the aldehyde and the phosphonate are anti-periplanar. The subsequent syn-elimination of the water-soluble diethyl phosphate byproduct irreversibly yields the (E)-alkene.
Mechanistic pathway of the Horner-Wadsworth-Emmons olefination using the phosphonate reagent.
Synthesis & Validation Protocols
To ensure supply chain resilience, researchers often synthesize this reagent in-house. Below are two field-proven, self-validating methodologies.
Protocol A: α -Alkylation of Triethyl Phosphonoacetate
This method utilizes commercially abundant triethyl phosphonoacetate and 1-iodobutane[7].
Causality of Reagent Choice: Sodium hydride (NaH) is selected to irreversibly and quantitatively deprotonate the highly acidic α -proton of triethyl phosphonoacetate. 1-Iodobutane is chosen over 1-bromobutane because the iodide is a superior leaving group, accelerating the S N 2 kinetics and minimizing competing side reactions.
Step-by-Step Methodology:
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Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube. Purge with Argon.
-
Base Suspension: Add NaH (0.762 g, 19.0 mmol, 60% dispersion in mineral oil) to the flask. Wash with hexanes to remove mineral oil if absolute purity is required, though using it directly is often sufficient.
-
Solvent Addition: Carefully add anhydrous Tetrahydrofuran (THF, 75.0 mL) at room temperature[7].
-
Deprotonation: Dropwise add triethyl phosphonoacetate (4.20 mL, 21.0 mmol). Self-Validation: The evolution of hydrogen gas (bubbling) confirms active deprotonation. Stir for 30 minutes until the solution becomes clear, indicating complete enolate formation.
-
Alkylation: Quickly add 1-iodobutane (2.10 mL, 18.4 mmol)[7]. Note that the alkyl halide is the limiting reagent to suppress double alkylation.
-
Reaction Maturation: Stir the reaction at room temperature for 12 hours.
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Quenching & Extraction: Quench with saturated aqueous NH 4 Cl. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4 , and concentrate under reduced pressure.
-
Purification: Purify the crude oil via vacuum distillation or silica gel flash chromatography to yield pure Ethyl 2-(diethoxyphosphoryl)hexanoate.
Protocol B: Michaelis-Arbuzov Rearrangement
An alternative industrial approach involves the reaction of ethyl 2-bromohexanoate with triethyl phosphite[8].
Causality of Reaction Conditions: The Arbuzov reaction requires significant thermal activation to drive the dealkylation step (loss of ethyl bromide). A sealed tube is utilized to prevent the volatile triethyl phosphite (boiling point ~156 °C) from escaping the reaction matrix before the nucleophilic attack occurs.
Step-by-Step Methodology:
-
Mixing: In a heavy-walled sealed tube, combine ethyl 2-bromohexanoate (1.0 equiv) and triethyl phosphite (1.2 equiv). The slight excess of phosphite ensures complete consumption of the bromide.
-
Thermal Activation: Seal the tube and heat the neat mixture to 130 °C for 10 hours[8].
-
Byproduct Removal: Cool the vessel to room temperature. Transfer the mixture to a standard round-bottom flask and apply a high vacuum to strip off the ethyl bromide byproduct and unreacted triethyl phosphite.
-
Validation: The reaction is known to proceed with near quantitative yield (up to 100%) under these specific sealed conditions[8].
Workflow of the Michaelis-Arbuzov synthesis pathway for the phosphonate ester.
Analytical Validation & Safety Considerations
Analytical Signatures
To ensure the trustworthiness of the synthesized batch, the following analytical validations must be met:
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31 P NMR Spectroscopy: The phosphorus atom in the phosphonate ester environment will exhibit a distinct singlet. Based on analogous compounds like triethyl phosphonoacetate, expect a chemical shift ( δ ) in the range of 19.0 to 22.0 ppm[5].
-
Thin Layer Chromatography (TLC): Because the molecule lacks a strong chromophore, it is largely UV-inactive. Plates must be stained using Phosphomolybdic Acid (PMA) or iodine vapor to visualize the product spot.
Safety & Handling
According to standard Safety Data Sheets for laboratory chemicals in this class[9]:
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Toxicity: The compound is considered a moderate irritant. Prolonged dermal contact or inhalation of vapors should be avoided.
-
Decomposition: When heated to decomposition (e.g., during a laboratory fire), the compound emits highly toxic fumes, including carbon monoxide and oxides of phosphorus (PO x )[9].
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the ester and phosphonate groups by atmospheric moisture.
References
-
CymitQuimica. CAS: 4134-14-9 | Ethyl 2-(diethoxyphosphoryl)hexanoate. 1[1]
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Molbase CN. ethyl 2-diethoxyphosphorylhexanoate - CAS 4134-14-9. 3[3]
-
ChemicalBook. ethyl 2-(diethoxyphosphoryl)hexanoate | 4134-14-9. 4[4]
-
Lookchem. Cas 122-52-1, Triethyl phosphite Properties & Reactions. 8[8]
-
Google Patents. WO2009042544A1 - Quinone derivatives, pharmaceutical compositions, and uses thereof. 7[7]
Sources
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